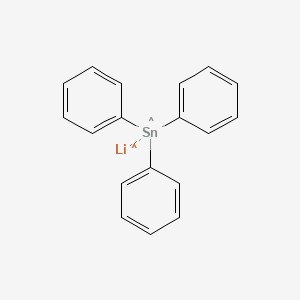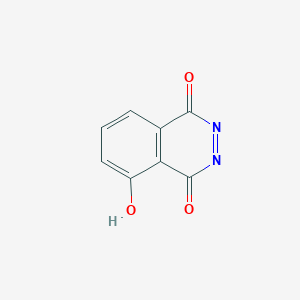
5-Hydroxyphthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyphthalazine-1,4-dione is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with hydroxyl and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyphthalazine-1,4-dione typically involves the conversion of 3-Hydroxyphthalimide. This conversion is achieved by refluxing 3-Hydroxyphthalimide with aqueous hydrazine . The reaction conditions include:
- Refluxing with aqueous hydrazine
- Recrystallization from a large volume of hot water to obtain almost white rods with a melting point of 328-330°C (decomposition) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and concentration is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyphthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to yield hydroxyl derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phthalazine-1,4-dione derivatives.
Reduction: Formation of 5-Hydroxyphthalazine derivatives.
Substitution: Formation of various substituted phthalazine derivatives.
Scientific Research Applications
5-Hydroxyphthalazine-1,4-dione has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant properties.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyphthalazine-1,4-dione involves its interaction with molecular targets such as AMPA receptors. As a non-competitive antagonist, it binds to the transducer domains of the receptor, inhibiting channel gating and reducing excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity.
Comparison with Similar Compounds
Phthalazine-1,4-dione: Shares the core structure but lacks the hydroxyl group.
N-Aminophthalimides: Structurally related compounds with different functional groups.
Thiazolylphthalazine-1,4-diones: Compounds with thiazole rings attached to the phthalazine core.
Uniqueness: 5-Hydroxyphthalazine-1,4-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
7607-80-9 |
|---|---|
Molecular Formula |
C8H4N2O3 |
Molecular Weight |
176.13 g/mol |
IUPAC Name |
5-hydroxyphthalazine-1,4-dione |
InChI |
InChI=1S/C8H4N2O3/c11-5-3-1-2-4-6(5)8(13)10-9-7(4)12/h1-3,11H |
InChI Key |
HVCMEHKGXSJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14150367.png)
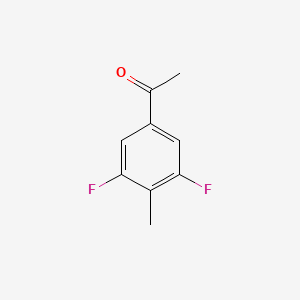
![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)

![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
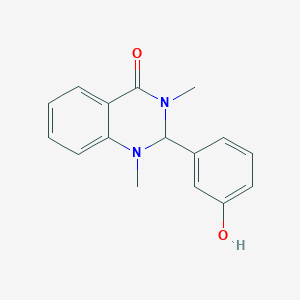
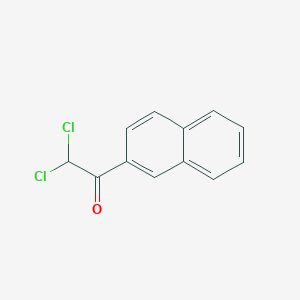
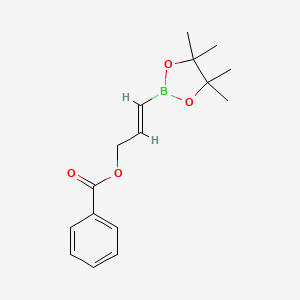
![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

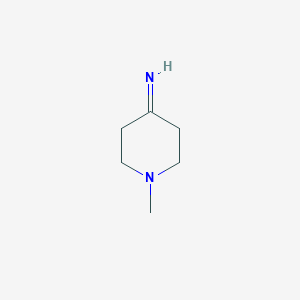
![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)
